

6-Fluoroisatoic Anhydride: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Fluoroisatoic anhydride

Cat. No.: B1304262

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth overview of the physical, chemical, and biological properties of **6-Fluoroisatoic Anhydride** (6-FIA), a key building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource of critical data and experimental protocols.

Core Physical and Chemical Properties

6-Fluoroisatoic anhydride, with the systematic name 6-Fluoro-2H-3,1-benzoxazine-2,4(1H)-dione, is a light tan solid organic compound. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

Property	Value	Reference
Molecular Formula	C ₈ H ₄ FNO ₃	[1][2]
Molecular Weight	181.12 g/mol	[2]
Melting Point	253-257 °C (decomposes)	[2]
Appearance	Light tan solid	[2]
Density	1.502 g/cm ³	[1]
Solubility	Soluble in Dimethyl Sulfoxide (DMSO)	[3]
CAS Number	321-69-7	[3]

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of **6-Fluoroisatoic Anhydride**.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of **6-Fluoroisatoic anhydride** is characterized by the presence of two distinct carbonyl stretching bands, a hallmark of the anhydride functional group.

Table 2: Key FTIR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1780	Strong	Asymmetric C=O stretch
~1735	Strong	Symmetric C=O stretch
~1620	Medium	Aromatic C=C stretch
~1250	Strong	C-O-C stretch

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental NMR spectra are not publicly available, predicted ^1H and ^{13}C NMR chemical shifts provide valuable information for structural confirmation.

Table 3: Predicted ^1H NMR Chemical Shifts (DMSO- d_6)

Chemical Shift (ppm)	Multiplicity	Assignment
~11.5	br s	N-H
~7.8	dd	Aromatic C-H
~7.5	m	Aromatic C-H
~7.3	dd	Aromatic C-H

Table 4: Predicted ^{13}C NMR Chemical Shifts (DMSO- d_6)

Chemical Shift (ppm)	Assignment
~162	C=O (anhydride)
~158 (d, ^1JCF)	C-F
~148	C=O (carbamate)
~138	Aromatic C-H
~125	Aromatic C-H
~115 (d, ^2JCF)	Aromatic C-H
~110	Aromatic C

Mass Spectrometry (MS)

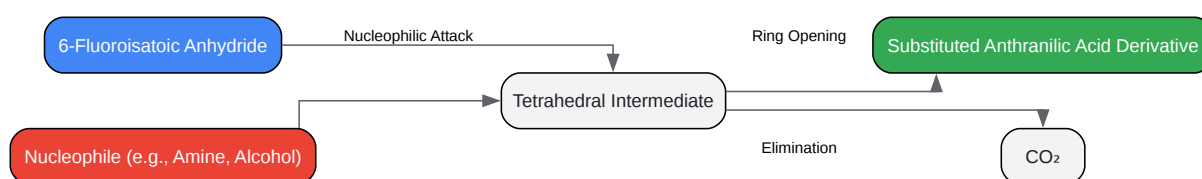
The mass spectrum of **6-Fluoroisatoic anhydride** would be expected to show a molecular ion peak (M^+) at m/z 181, corresponding to its molecular weight.

Chemical Reactivity and Synthesis

6-Fluoroisatoic anhydride is a versatile intermediate in organic synthesis, primarily utilized for the preparation of a wide range of heterocyclic compounds.[2] Its reactivity is centered around the anhydride functionality, which is susceptible to nucleophilic attack.

Reaction with Nucleophiles

6-Fluoroisatoic anhydride readily reacts with various nucleophiles, such as amines and alcohols, leading to the formation of substituted anthranilic acid derivatives. These reactions are fundamental to its application in the synthesis of bioactive molecules.

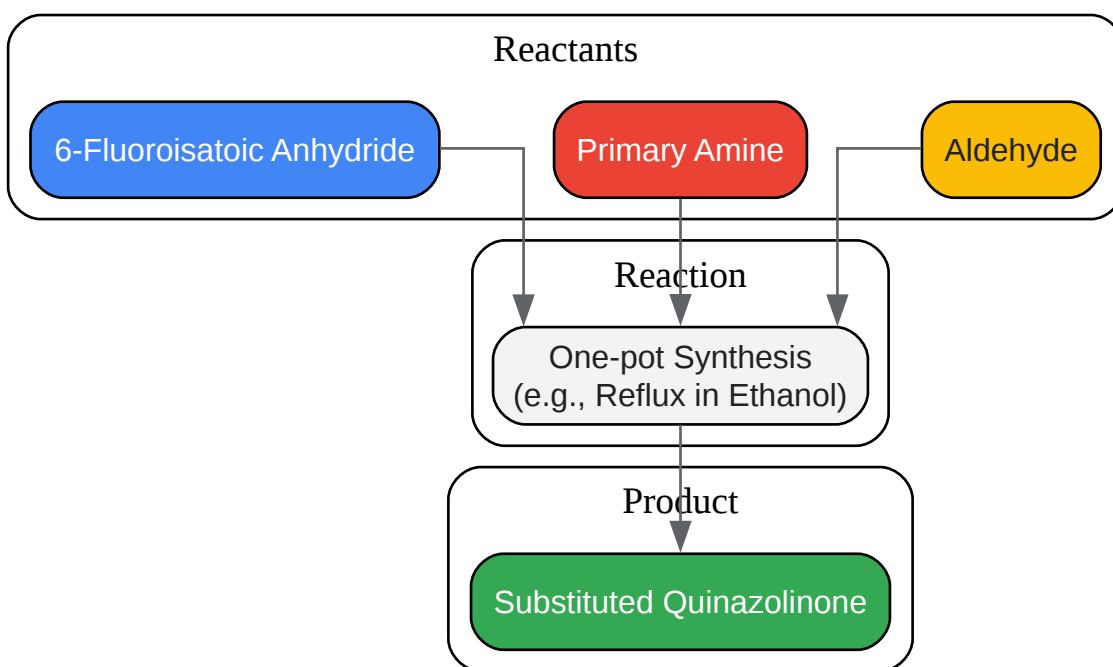


[Click to download full resolution via product page](#)

Caption: Reaction of **6-Fluoroisatoic Anhydride** with a Nucleophile.

Synthesis of Quinazolinones

A significant application of **6-Fluoroisatoic anhydride** is in the synthesis of quinazolinone derivatives, a class of compounds with diverse pharmacological activities. This is typically achieved through a one-pot, multi-component reaction involving an amine and an aldehyde.



[Click to download full resolution via product page](#)

Caption: Synthesis of Quinazolinones from **6-Fluoroisatoic Anhydride**.

Experimental Protocols

Synthesis of 6-Fluoroisatoic Anhydride

This protocol is adapted from the general synthesis of isatoic anhydrides from anthranilic acids.

Materials:

- 5-Fluoroanthranilic acid
- Phosgene (or a phosgene equivalent like triphosgene)
- Toluene (anhydrous)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber (containing aqueous sodium hydroxide), and a gas inlet tube, suspend 5-fluoroanthranilic acid in anhydrous toluene under an inert atmosphere.
- Cool the suspension in an ice bath.
- Slowly bubble phosgene gas through the stirred suspension. Alternatively, for triphosgene, add a solution of triphosgene in toluene dropwise.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
- Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- Cool the reaction mixture to room temperature and purge with an inert gas to remove any excess phosgene.
- The solid product is collected by vacuum filtration, washed with cold toluene, and dried under vacuum to yield **6-Fluoroisatoic anhydride**.

Synthesis of a 2,3-Disubstituted-6-fluoro-quinazolin-4(3H)-one

Materials:

- **6-Fluoroisatoic anhydride**
- A primary amine (e.g., aniline)
- An aldehyde (e.g., benzaldehyde)
- Ethanol

Procedure:

- To a solution of **6-Fluoroisatoic anhydride** in ethanol, add an equimolar amount of the primary amine.

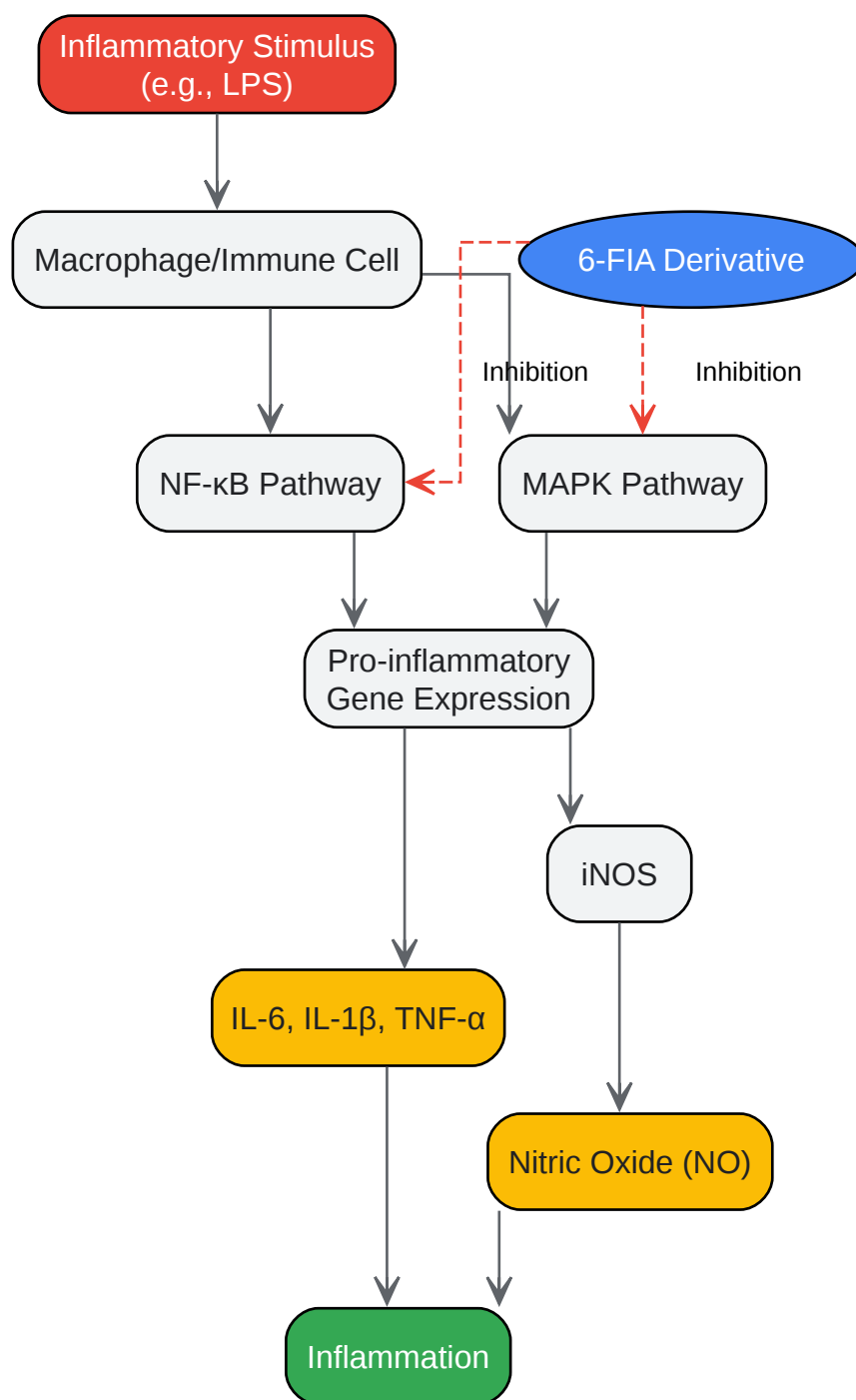
- Stir the mixture at room temperature for 30 minutes.
- Add an equimolar amount of the aldehyde to the reaction mixture.
- Heat the mixture to reflux and monitor the reaction by TLC.
- Upon completion, cool the reaction mixture to room temperature.
- The precipitated product is collected by vacuum filtration, washed with cold ethanol, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

Biological Activity and Signaling Pathways

Derivatives of **6-Fluoroisatoic anhydride** have shown promise as both anti-inflammatory and anti-cancer agents.^[2]

Anti-Inflammatory Activity

Phenylbenzohydrazides synthesized from isatoic anhydride have been shown to exhibit anti-inflammatory properties by inhibiting the production of key pro-inflammatory mediators. The proposed mechanism involves the downregulation of inflammatory signaling pathways.

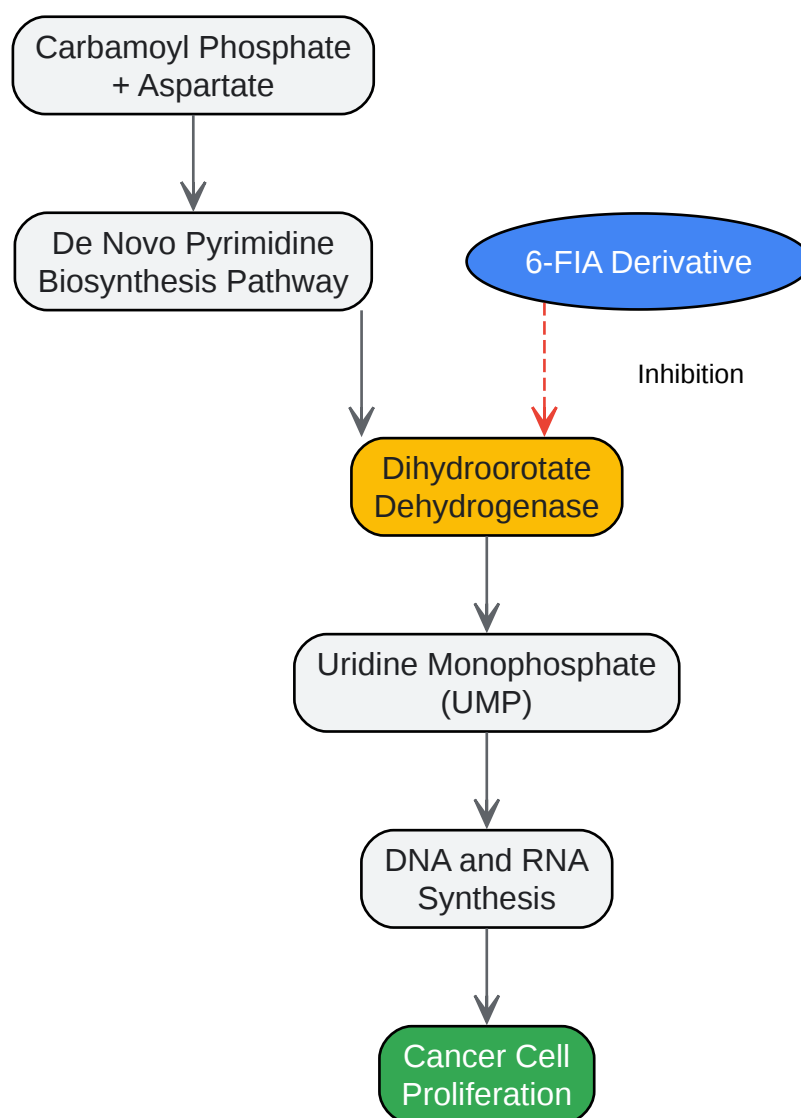


[Click to download full resolution via product page](#)

Caption: Proposed Anti-Inflammatory Mechanism of 6-FIA Derivatives.

Anti-Cancer Activity

A novel quinolinecarboxylic acid derivative, structurally related to compounds accessible from 6-FIA, has been shown to exert its anticancer effects by inhibiting dihydroorotate dehydrogenase, a key enzyme in the de novo pyrimidine biosynthesis pathway. This leads to the depletion of essential precursors for DNA and RNA synthesis in cancer cells.



[Click to download full resolution via product page](#)

Caption: Proposed Anti-Cancer Mechanism of Action for 6-FIA Derivatives.

Safety and Handling

6-Fluoroisatoic anhydride is classified as an irritant.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when

handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS).

This technical guide serves as a foundational resource for researchers working with **6-Fluoroisatoic Anhydride**. The compiled data and protocols are intended to facilitate its effective use in the synthesis of novel compounds with therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. guidechem.com [guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 5-Fluoroisatoic anhydride | 321-69-7 [chemicalbook.com]
- To cite this document: BenchChem. [6-Fluoroisatoic Anhydride: A Comprehensive Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1304262#6-fluoroisatoic-anhydride-physical-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com